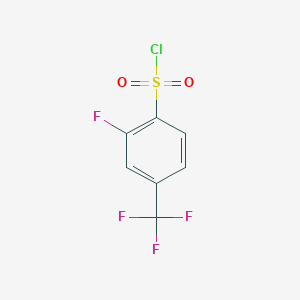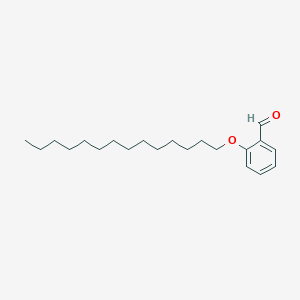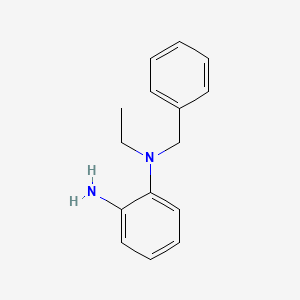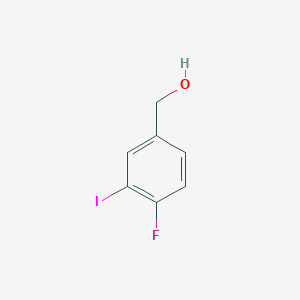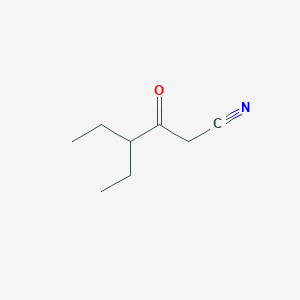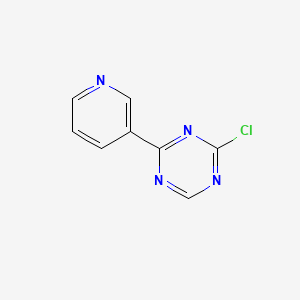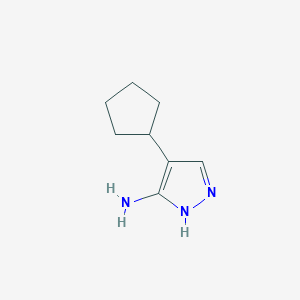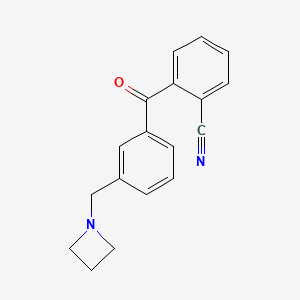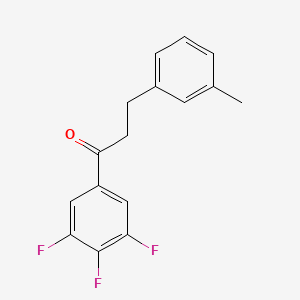
3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another approach reported the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl from 3-trifluoromethylaniline through a modified Gomberg condensation . Additionally, the synthesis of 3-Trifluoromethyl phenol was optimized from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was elucidated by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Similarly, the structure of 3-(Trifluoromethyl)-1,1'-biphenyl was confirmed by NMR and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated compounds has been explored in several studies. The Julia-Kocienski olefination reaction employed 3,5-bis(trifluoromethyl)phenyl sulfones to afford 1,2-disubstituted alkenes and dienes . Cyclocondensation reactions have also been reported, such as the synthesis of pyrimidinones from trifluoro-3-buten-2-ones and urea . Moreover, the conversion of isoselenazoles to carboxylic acids demonstrated the reactivity of the trichloromethyl group as a carboxyl group precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The presence of trifluoromethyl groups typically imparts high stability and unique electronic properties to the molecules, which can be advantageous in the development of materials and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
A comprehensive study involving quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) of a structurally similar compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, was conducted. This research delved into the molecular structural parameters, vibrational frequencies, and detailed vibrational assignments based on potential energy distribution. Moreover, it explored the molecular electrostatic potential, predicting sites and relative reactivities toward electrophilic and nucleophilic attacks. Important non-linear properties, such as the electric dipole moment and first hyperpolarizability, were computed, offering insights into the molecule's reactivity and electronic properties (Govindasamy & Gunasekaran, 2015).
Optical and Dielectric Properties of Polyimides
In another study, the effects of the trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides were examined. The research highlighted the synthesis of organosoluble and light-colored polyimides with impressive thermal stability and low dielectric constants. These materials displayed promising properties for applications in areas requiring materials with specific optical and dielectric characteristics (Jang et al., 2007).
Synthetic Chemistry and Molecular Interaction
The synthesis and interaction of various molecular compounds involving trifluoromethyl groups were studied extensively. These studies showcased the versatility of such compounds in synthetic chemistry, offering pathways for creating novel materials with tailored properties. The interactions explored include cyclocondensation reactions, intramolecular contacts, and the synthesis of new derivatives with potential applications in diverse fields (Bonacorso et al., 2003).
Material Science and Polymer Chemistry
Research in material science and polymer chemistry has also benefited from compounds related to 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone. Studies have been conducted on the synthesis, characterization, and application of hyperbranched poly(arylene ether)s, exploring their thermal stability, molecular weight, and branching. These materials show potential for various industrial and technological applications due to their unique properties and stability (Banerjee et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-3-2-4-11(7-10)5-6-15(20)12-8-13(17)16(19)14(18)9-12/h2-4,7-9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFTCZCIGSQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644101 | |
| Record name | 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898768-24-6 | |
| Record name | 1-Propanone, 3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



